1-(2-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
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Description
1-(2-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies and autoimmune diseases.
Scientific Research Applications
Pharmacological Tool and Potential Drug Lead
- A compound structurally related to 1-(2-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, specifically 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954), was identified as a nonpeptidic agonist of the urotensin-II receptor. This compound showed high selectivity and effectiveness, highlighting its potential as a pharmacological research tool and a possible drug lead (Croston et al., 2002).
Corrosion Inhibition
- Derivatives of 1,3,5-triazinyl urea, including compounds structurally similar to this compound, have demonstrated effective corrosion inhibition properties for mild steel in acidic environments. These derivatives work by forming a protective layer on the steel surface, suggesting their potential application in corrosion protection (Mistry et al., 2011).
Optoelectronic Device Fabrication
- A novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, related to the chemical structure , exhibited significant electro-optic properties. This study, using a computational approach, found the molecule to possess superior properties for potential application in optoelectronic device fabrications (Shkir et al., 2018).
Insecticide Metabolism
- Research on a compound closely related to this compound, specifically 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea, revealed its use as an insecticide. The study focused on predicting the peak concentration of its degradation product, 2-chlorobenzamide, in the environment, highlighting its significance in assessing the environmental safety of such chemicals (Lu et al., 2004).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c15-12-3-1-2-4-13(12)17-14(20)16-7-10-18-8-5-11(19)6-9-18/h1-4,11,19H,5-10H2,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJVLNGDRVNEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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